molecular formula C17H16I3NO4 B1508630 Liothyronine Ethyl Ester CAS No. 3005-97-8

Liothyronine Ethyl Ester

Cat. No.: B1508630
CAS No.: 3005-97-8
M. Wt: 679.03 g/mol
InChI Key: XVBVEMSFGOEYPM-UHFFFAOYSA-N
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Description

Liothyronine Ethyl Ester is a synthetic derivative of liothyronine, a thyroid hormoneThis compound is primarily used in pharmaceutical research and testing as a reference standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Liothyronine Ethyl Ester typically involves the esterification of liothyronine. One common method is the reaction of liothyronine with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous monitoring systems is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Liothyronine Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Liothyronine and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: New ester and ethanol.

Mechanism of Action

Liothyronine Ethyl Ester exerts its effects by mimicking the action of endogenous thyroid hormones. It binds to thyroid hormone receptors in the nucleus, influencing DNA transcription and protein synthesis. This binding regulates various metabolic processes, including growth, development, and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties. This modification can affect its absorption, distribution, metabolism, and excretion compared to other thyroid hormone derivatives .

Properties

CAS No.

3005-97-8

Molecular Formula

C17H16I3NO4

Molecular Weight

679.03 g/mol

IUPAC Name

ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3

InChI Key

XVBVEMSFGOEYPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Origin of Product

United States

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